molecular formula C7H10N2O B1491717 5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one CAS No. 1519668-30-4

5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B1491717
CAS No.: 1519668-30-4
M. Wt: 138.17 g/mol
InChI Key: VDFULHNBSNLVFY-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one is a chemical compound belonging to the class of pyridazinones. Pyridazinones are heterocyclic aromatic organic compounds containing a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at the 5-position and a methyl group at the 6-position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,4-diketones with hydrazine hydrate. The reaction conditions usually require heating the mixture in an appropriate solvent, such as ethanol or methanol, under reflux.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions. The process may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridazinones.

Scientific Research Applications

5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of cardiovascular diseases and inflammation.

  • Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one is similar to other pyridazinone derivatives, such as 5-ethyl-6-phenyl-2,3-dihydropyridazin-3-one and 4,5-dihydro-3(2H)-pyridazinones. These compounds share the pyridazine ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of different substituents can influence the compound's reactivity, stability, and biological effects.

Comparison with Similar Compounds

  • 5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one

  • 4,5-Dihydro-3(2H)-pyridazinones

  • 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one

Properties

IUPAC Name

4-ethyl-3-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-8-5(6)2/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFULHNBSNLVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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